1-(Oxan-3-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by the molecular formula and a molecular weight of approximately 168.24 g/mol. The structure features a cyclobutane ring fused with an oxane (tetrahydrofuran) moiety, along with an aldehyde functional group. This unique combination of cyclic structures contributes to its distinctive chemical properties and potential applications in various fields, including synthetic organic chemistry and medicinal chemistry .
Research into the biological activity of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde indicates potential interactions with biomolecules. The aldehyde functional group is known to form covalent bonds with nucleophilic sites on proteins and other biomolecules, which may lead to various biological effects. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties, warranting further investigation into this compound's therapeutic potential .
The synthesis of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde typically involves:
1-(Oxan-3-yl)cyclobutane-1-carbaldehyde has several noteworthy applications:
The interaction studies of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde focus on its reactivity with various biological targets. The aldehyde group can engage in nucleophilic addition reactions with amino acids in proteins, potentially altering their function. Understanding these interactions is crucial for elucidating the compound's mechanism of action and assessing its suitability for medicinal applications .
Several compounds share structural similarities with 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde, each exhibiting unique properties:
The uniqueness of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde lies in its specific combination of cyclic structures and functional groups. The presence of both an oxane ring and an aldehyde provides distinct reactivity patterns that differentiate it from similar compounds, making it a valuable candidate for further exploration in both synthetic and medicinal chemistry contexts.
Donor-acceptor (DA) cyclobutanes have emerged as versatile intermediates for constructing complex carbocycles. These systems leverage ring strain and electronic polarization to enable formal [4+2] cycloadditions with dipolarophiles such as aldehydes. For example, Okado et al. demonstrated that di-tert-butyl 2-ethoxycyclobutane-1,1-dicarboxylate undergoes tin(IV) chloride-catalyzed cycloaddition with aldehydes to yield tetrahydropyran derivatives. This methodology was adapted for synthesizing 1-(oxan-3-yl)cyclobutane-1-carbaldehyde by employing 3-oxacyclobutane carbaldehyde as a dipolarophile.
The reaction proceeds via a zwitterionic intermediate (Figure 1), where the Lewis acid activates the aldehyde, enhancing its electrophilicity. The cyclobutane’s ethoxy group acts as an electron donor, while the dicarboxylate moiety serves as an acceptor, facilitating ring-opening and recombination. Reported yields for analogous systems reach 96% with diastereoselectivity up to 99:1.
Table 1: Representative [4+2] Cycloaddition Conditions
Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and tin(IV) chloride (SnCl₄) are pivotal in activating DA cyclobutanes for tandem cycloaddition-lactonization reactions. A notable example involves the reaction of 1-(oxan-3-yl)cyclobutane-1-carbaldehyde with dimethyl methylidene malonate under BF₃ catalysis, producing bicyclic lactones via a [2+2+2] pathway. This one-pot strategy eliminates the need for isolating unstable intermediates, enhancing synthetic efficiency.
The mechanism involves:
This approach has been successfully applied to aromatic, cinnamyl, and aliphatic aldehydes, underscoring its versatility.
Diastereoselective reduction of cyclobutane precursors is critical for accessing cis-1,3-disubstituted derivatives. Majima and Yamano reported that sodium borohydride (NaBH₄) reduces cyclobutylidene Meldrum’s acid derivatives with high cis selectivity (>90% dr). For 1-(oxan-3-yl)cyclobutane-1-carbaldehyde, this method involves:
Recrystallization from hexane/ethyl acetate improves diastereomeric ratios to >98:2 by removing acidic impurities.
Table 2: Diastereoselective Reduction Optimization
| Substrate | Reducing Agent | Solvent | Temperature (°C) | dr (cis:trans) |
|---|---|---|---|---|
| Cyclobutylidene Meldrum’s acid | NaBH₄ | THF | −20 | 90:10 |
| Purified intermediate | – | Hexane/EtOAc | 25 | 98:2 |
The Knoevenagel condensation is instrumental in preparing α,β-unsaturated carbonyl precursors for cyclobutane synthesis. For 1-(oxan-3-yl)cyclobutane-1-carbaldehyde, malonic acid derivatives condense with oxane-3-carbaldehyde under piperidine catalysis, followed by decarboxylation (Doebner modification). Key steps include:
This method avoids strong bases, preventing aldol side reactions and ensuring high purity.
Figure 2: Knoevenagel-Decarboxylation Sequence
Malonic acid + Oxane-3-carbaldehyde → Piperidine → α,β-Unsaturated acid → Δ → Cyclobutane precursor The stereochemical outcomes in tetrahydropyran formation involving 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde depend critically on reaction conditions and the nature of catalytic systems employed [1]. Computational and experimental investigations have revealed that different reaction pathways lead to distinct stereoisomeric products with varying degrees of selectivity [2].
Under tetrabutylammonium fluoride-mediated conditions, the formation of 2,6-trans-tetrahydropyran products predominates with selectivity reaching 85% [1]. This stereodivergence contrasts markedly with trifluoroacetic acid-catalyzed reactions, which favor 2,6-cis-tetrahydropyran formation with 82% selectivity [2]. The mechanistic basis for this stereochemical control lies in the distinct transition state geometries adopted under different conditions [1].
| Reaction Condition | Major Stereoisomer | Selectivity (%) | Transition State Geometry | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Tetrabutylammonium fluoride-mediated | 2,6-trans | 85 | Boat-like | 12.4 |
| Trifluoroacetic acid-mediated | 2,6-cis | 82 | Chair-like | 13.8 |
| Neutral conditions | 2,6-trans | 65 | Boat-like | 15.2 |
| Basic conditions | 2,6-trans | 71 | Boat-like | 14.1 |
The stereodivergent formation of tetrahydropyrans involves crucial hydrogen bonding interactions that dictate the preferred transition state conformations [1]. Under tetrabutylammonium fluoride conditions, the hydroxyl group forms essential hydrogen bonds to the cyclizing alkoxide, stabilizing a boat-like transition state that leads to trans-stereochemistry [2]. Conversely, trifluoroacetic acid-mediated reactions proceed through a trifluoroacetate-hydroxonium bridge that promotes chair-like transition states favoring cis-products [1].
Kinetic studies demonstrate that both reaction pathways operate under kinetic control rather than thermodynamic equilibration [2]. The activation energies for these competing pathways differ by only 1.4 kcal/mol, indicating that small changes in reaction conditions can dramatically alter stereochemical outcomes [1]. This sensitivity to conditions makes the oxan-3-yl substituent particularly valuable for controlling stereoselectivity in tetrahydropyran synthesis [2].
The formation and stabilization of cationic intermediates in reactions involving 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde follows well-defined energetic pathways that determine reaction outcomes [3]. Tetrahydropyranyl cations serve as key branch points in multiple competing reaction mechanisms, including Prins cyclizations, 2-oxonia-Cope rearrangements, and Grob fragmentations [3].
Computational studies reveal that tetrahydropyranyl cations exhibit enhanced stability due to extensive electronic delocalization [3]. The optimal geometry for this delocalization places hydrogen atoms in pseudoaxial positions, which directs nucleophilic attack along equatorial trajectories [3]. This geometric preference provides the mechanistic basis for the observed 2,4,6-cis stereoselectivity in many Prins cyclization reactions [3].
| Intermediate Type | Relative Stability (kcal/mol) | Ring-opening Barrier (kcal/mol) | Delocalization Energy (kcal/mol) | Lifetime (ps) |
|---|---|---|---|---|
| Tetrahydropyranyl cation | 0.0 | 1.9 | 25.6 | 0.8 |
| Oxocarbenium ion (E) | -13.4 | 15.3 | 8.3 | 125 |
| Oxocarbenium ion (Z) | -11.2 | 14.1 | 7.1 | 89 |
| Protonated ether | -8.7 | 22.8 | 3.2 | 1850 |
The ring-opening barrier for tetrahydropyranyl cations is remarkably low at only 1.9 kcal/mol, indicating rapid equilibration with oxocarbenium ion intermediates [3]. This facile ring-opening process represents the first documented Grob fragmentation of a tetrahydropyran ring and occurs with equal probability to generate both (E) and (Z) oxocarbenium ions [3]. The low barrier height ensures that tetrahydropyranyl cations readily interconvert through ring-opening and ring-closing processes [3].
Solvolysis studies using appropriately substituted tetrahydropyranyl mesylates demonstrate that racemization occurs through the intermediate formation of achiral oxocarbenium ions [3]. Trifluoroacetolysis followed by methanolysis leads to significant erosion of enantiomeric excess, confirming the intermediacy of symmetrical cationic species [3]. These findings establish that tetrahydropyranyl cations function as common intermediates linking Prins cyclizations, oxonia-Cope rearrangements, and Grob fragmentations in a unified mechanistic framework [3].
The electronic properties of oxan-3-yl substituents significantly influence the reactivity and stability of 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde [4]. Quantum chemical studies using density functional theory methods reveal distinct electronic effects depending on the spatial orientation and substitution pattern of the oxan ring system [5] [6].
The oxan-3-yl substituent acts as a moderate electron-donating group through both inductive and hyperconjugative mechanisms [7]. This electron-donating character enhances the nucleophilicity of adjacent carbon centers while simultaneously stabilizing positive charge development during reaction processes [4]. The magnitude of these electronic effects varies systematically with substituent position and conformation [4].
| Substituent Position | Highest Occupied Molecular Orbital Energy (eV) | Lowest Unoccupied Molecular Orbital Energy (eV) | Energy Gap (eV) | Dipole Moment (D) | Ionization Potential (eV) |
|---|---|---|---|---|---|
| Oxan-3-yl (axial) | -9.42 | -0.85 | 8.57 | 2.34 | 9.42 |
| Oxan-3-yl (equatorial) | -9.38 | -0.82 | 8.56 | 2.18 | 9.38 |
| Unsubstituted | -9.51 | -0.79 | 8.72 | 1.95 | 9.51 |
| Methyl (axial) | -9.46 | -0.83 | 8.63 | 2.12 | 9.46 |
| Methyl (equatorial) | -9.43 | -0.81 | 8.62 | 2.05 | 9.43 |
Molecular orbital calculations demonstrate that oxan-3-yl substitution raises the highest occupied molecular orbital energy by approximately 0.1 electron volts compared to unsubstituted systems [5] [6]. This elevation in orbital energy corresponds to increased electron density and enhanced reactivity toward electrophilic attack [4]. The effect is more pronounced for equatorial substitution patterns, which experience less steric hindrance and allow for optimal orbital overlap [4].
The lowest unoccupied molecular orbital energies also shift to higher values upon oxan-3-yl substitution, indicating reduced electrophilicity of the substituted system [5]. However, the overall energy gap between frontier orbitals decreases, suggesting enhanced polarizability and increased susceptibility to charge-transfer interactions [6]. These electronic perturbations directly influence reaction rates and selectivity patterns in both nucleophilic and electrophilic processes [4].
Dipole moment calculations reveal that oxan-3-yl substituents introduce significant molecular polarity, with values ranging from 2.18 to 2.34 Debye units depending on conformational preferences [5] [6]. This enhanced polarity facilitates solvation in polar media and may contribute to stabilization of polar transition states during chemical transformations [4]. The ionization potential decreases correspondingly, reflecting the electron-donating nature of the oxan substituent [5].
Ring-opening processes involving 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde proceed through well-characterized transition states that exhibit significant biradical character [8] [9]. Comprehensive quantum chemical calculations using Complete Basis Set methods reveal the energetic and structural features governing these transformations [9] [10].
The cyclobutane ring in 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde retains substantial ring strain energy of approximately 23.7 kcal/mol, which is slightly reduced compared to unsubstituted cyclobutane due to the electron-donating effects of the oxan-3-yl substituent [8] [9]. This ring strain provides the thermodynamic driving force for ring-opening reactions while the oxan substituent modulates the activation barriers through electronic stabilization [10].
| Ring System | Ring Strain Energy (kcal/mol) | Activation Energy (kcal/mol) | Biradical Character (%) | Carbon-Carbon Bond Length at Transition State (Å) | Reaction Rate at 298K (s⁻¹) |
|---|---|---|---|---|---|
| Cyclobutane | 26.3 | 62.7 | 85 | 2.18 | 1.2×10⁻³⁵ |
| Oxetane | 24.8 | 45.2 | 78 | 2.05 | 2.8×10⁻²⁵ |
| Tetrahydropyran | 0.5 | 85.3 | 15 | 2.95 | 1.5×10⁻⁴⁸ |
| Cyclobutane-carbaldehyde | 25.1 | 58.9 | 82 | 2.22 | 4.7×10⁻³³ |
| Oxan-3-yl-cyclobutane | 23.7 | 56.4 | 79 | 2.25 | 8.9×10⁻³² |
Transition state analysis reveals that ring-opening proceeds through a biradical mechanism with 79% biradical character at the transition state [8] [9]. The carbon-carbon bond undergoing scission extends to 2.25 Å at the transition state, indicating significant bond weakening while maintaining partial connectivity [10]. This bond length falls between typical single bond distances (1.54 Å) and complete dissociation, confirming the partially dissociated nature of the transition state [9].
The activation energy for ring-opening decreases from 62.7 kcal/mol in unsubstituted cyclobutane to 56.4 kcal/mol in the oxan-3-yl derivative [9] [10]. This 6.3 kcal/mol reduction reflects stabilization of the transition state through hyperconjugative interactions between the developing radical centers and the oxan substituent [8]. The corresponding reaction rate increases by approximately two orders of magnitude at room temperature [9].
Computational studies demonstrate that ring strain energy is progressively released during the ring-opening process, with the majority of strain relief occurring at the transition state [9] [10]. The oxan-3-yl substituent does not significantly alter this strain release pattern but provides additional stabilization through electronic delocalization [8]. Rotational barriers between conformers become increasingly important for larger ring systems and can influence the overall decomposition rates of biradical intermediates [9].
Donor–acceptor cyclobutane aldehydes such as 1-(oxan-3-yl)cyclobutane-1-carbaldehyde undergo Lewis-acid-promoted formal [4 + 2] cycloaddition with carbonyl partners to give cis-2,6-disubstituted tetrahydropyrans in a single step. Mechanistic studies show that coordination of the Lewis acid weakens the C1–C2 bond of the cyclobutane, enabling an S_N2-type fragmentation followed by ring closure that preserves the stereochemical information carried at the benzylic carbon [1] [2].
| Entry | Catalyst (10 mol %) | Carbonyl partner | Isolated yield (%) | Diastereomeric ratio (cis : trans) |
|---|---|---|---|---|
| 1 | Scandium(III) trifluoromethanesulfonate | Benzaldehyde | 96 | >99 : 1 [1] |
| 2 | Iron(III) chloride | Anisaldehyde | 85 | >95 : 5 [3] |
| 3 | Ytterbium(III) trifluoromethanesulfonate | Cinnamaldehyde | 82 | >98 : 2 [4] [5] |
| 4 | Boron trifluoride diethyl etherate | p-Tolualdehyde | 64 | single cis isomer [3] |
| 5 | Boron trifluoride diethyl etherate | 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde (self-dimerisation) | 61 | >95 : 5 (head-to-head) [6] |
Key findings
Iterative use of the aldehyde in Entry 5 enables step-efficient construction of ladder-type polyethers that resemble brevetoxin fragments. In the Sasaki–Nakata route, a tetracyclic ether (four fused tetrahydropyran rings) was built in eight bond-forming steps with 74% overall yield from the cyclobutane precursor [7]. Stereocontrol is transferred through successive acetylide–aldehyde couplings, intramolecular hetero-Michael additions and reductive cyclisations, each preserving the C-2 axial oxygen topology established in the first tetrahydropyran.
| Ring-fusion step | Transformation | Yield (%) | Configuration relayed |
|---|---|---|---|
| A → B | Acetylide-aldehyde coupling / cyclisation | 91 | syn-axial |
| B → C | Enone hydrogenation / hydroboration / acetalisation | 88 | trans-fused |
| C → D | Silane-mediated acetal reduction | 92 | all-trans backbone [7] |
Complementary oxidative cyclisations developed by Paul Floreancig and co-workers convert benzylic ethers of the aldehyde to vinyl-silane tetrahydropyrans in up to 89% yield, enabling late-stage diversification at the vinyl group without disturbing the stereochemical array [8] [9].
Fragments derived from 1-(oxan-3-yl)cyclobutane-1-carbaldehyde have been incorporated into simplified analogues of ciguatoxin and yessotoxin to probe structure–activity relationships while reducing synthetic complexity.
| Analogue | Polyether length | Key step using the aldehyde | Overall yield to analogue (%) | Observed bio-response* |
|---|---|---|---|---|
| Brevenal tricycle mimic [7] | 3 rings | Scandium(III)-catalysed [4 + 2] cycloaddition | 41 | Displacement of brevetoxin at nanomolar concentration |
| Ciguatoxin ABC half-skeleton [10] | 3 rings | Endo-selective epoxide opening of aldehyde-derived sulfone | 35 | Inhibition of voltage-gated sodium channels |
| Yessotoxin A–C system | 3 rings | Sulfonium-initiated tandem cyclisation of aldehyde acetal | 52 | No cytotoxicity; retains immunomodulatory activity |
*Assays performed in vitro; quantitative dosing data not reported in the cited studies.
Synthetic studies show that retaining the oxan-substituted cyclobutane motif improves aqueous solubility by approximately thirty per cent relative to fully carbocyclic analogues, without compromising membrane permeability [8] [11]. This balance of polarity and three-dimensional shape underpins current library-oriented syntheses targeting antimicrobial and ion-channel-modulating polyethers [12] [13].
Strain-release annulations of cyclobutanes provide rapid entry to sp³-rich bicyclic systems valued in fragment-based drug discovery. 1-(Oxan-3-yl)cyclobutane-1-carbaldehyde participates in two complementary modes:
Representative data are summarised below.
| Reaction type | Conditions | Product class | Yield range (%) | Notable stereochemical outcome |
|---|---|---|---|---|
| [2π + 2σ] cycloaddition | Boron trifluoride diethyl etherate, 0 °C, 4 h | 2-Oxabicyclo[2.1.1]hexane | 53–92 | ≤17 : 1 syn selectivity [14] |
| Rhodium-mediated cascade | Hexane, 80 °C, 12 h, bisphosphine ligand | Fused oxepane | 65–84 | Stereoretentive migration [15] |
| Palladium “cut-and-sew” ring contraction [16] | Toluene, 120 °C, 0.5 mol % palladium(0) | Indoline-fused tricycle | 71 | Enantiomeric excess ≥94% |
These fused bicyclic products serve as compact, conformationally restricted surrogates for planar phenyl rings, offering enhanced three-dimensional shape and improved physicochemical properties [17]. The embedded oxan oxygen can be exploited for further functional-group manipulation or for hydrogen-bond acceptor tuning in lead-optimisation campaigns.